(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
Description
Properties
IUPAC Name |
4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZGDVIXOEDQR-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a thiazole ring and an amino-benzamide structure, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Protein Kinases : Compounds with similar structures have demonstrated the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .
- Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which can lead to apoptosis in cancer cells and modulation of gene expression .
- Antimicrobial Activity : Similar thiazole derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting a broad-spectrum activity.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of compounds related to this compound:
| Activity | Target Cells/Pathogens | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer) | 8 - 50 | HDAC inhibition, apoptosis induction |
| Antimicrobial | Various bacterial and fungal strains | Comparable to norfloxacin and fluconazole | Disruption of microbial growth pathways |
| Protein Kinase Inhibition | Various cancer cell lines | Not specified | Inhibition of signaling pathways |
Case Studies
- Antitumor Activity : A study examining a compound structurally similar to this compound found significant inhibition of proliferation in several cancer cell lines, including HepG2 and A549, with IC50 values below 15 μM after 72 hours of treatment .
- Antimicrobial Efficacy : Research highlighted that thiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells via the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .
Comparison with Similar Compounds
Key Observations:
Benzamide in the target compound vs. methyl ester in : The amide group improves hydrogen-bonding capacity, critical for kinase target engagement .
Linker and Configuration: The cyanovinyl linker in the target compound and stabilizes the E-configuration, preventing isomerization that could disrupt binding. This contrasts with imine-linked analogs (e.g., ), which may exhibit conformational flexibility.
Biological Activity: The dimethylamino-benzylidene analog demonstrates confirmed CDK inhibition, suggesting that electron-donating groups (e.g., dimethylamino) may enhance target affinity. Thiophene-based benzamides show broader antimicrobial activity, indicating heterocycle choice (thiazole vs. thiophene) influences target selectivity.
Research Findings and Mechanistic Insights
- Kinase Inhibition: The target compound’s benzamide group aligns with ATP-binding pockets in kinases, as observed in crystallographic studies of similar thiazole derivatives . However, its cyanovinyl linker may reduce solubility compared to imine-linked analogs .
- Synthetic Accessibility : The target compound’s synthesis (via methods analogous to ) requires precise stoichiometric control to avoid byproducts like Z-isomers, which are pharmacologically inactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
